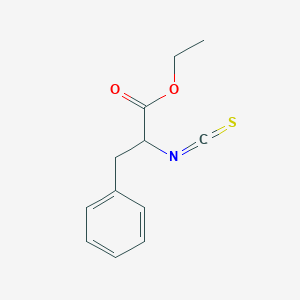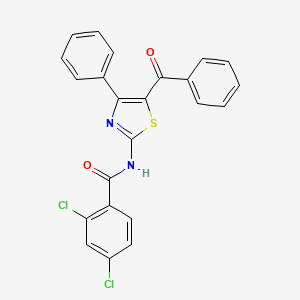![molecular formula C20H19N3O3S4 B2653104 2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 955619-64-4](/img/structure/B2653104.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unfortunately, there is limited information available specifically for “2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide”. It is a chemical compound, and its CAS Number is 955619-64-41. For more detailed information, you may need to contact the supplier or refer to the relevant scientific literature.
Synthesis Analysis
The specific synthesis process for this compound is not available in the retrieved data. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.Molecular Structure Analysis
The specific molecular structure of this compound is not provided in the retrieved data. The molecular structure of a compound can usually be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. For the exact structure, it’s recommended to refer to specialized chemical databases or literature.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other compounds. For detailed information on the chemical reactions of this compound, it’s recommended to refer to specialized chemical literature or databases.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the retrieved data. Physical and chemical properties can include things like melting point, boiling point, solubility, optical properties, and reactivity. For detailed information on the physical and chemical properties of this compound, it’s recommended to refer to specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The scientific research on compounds similar to 2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide focuses on their synthesis and potential biological activities. While the direct studies on this exact compound are limited, research on related structures provides valuable insights into their applications in medicinal chemistry and material science.
Antitumor and Antimicrobial Evaluation : A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor activity against various human tumor cell lines. Among these compounds, some showed considerable anticancer activity against specific cancer cell lines, highlighting the potential of similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities : Another study focused on the synthesis of 2-mercaptobenzimidazole derivatives, including N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamide derivatives. These compounds were tested for their antibacterial and antifungal activities, demonstrating excellent activity against a panel of microorganisms. This research underscores the significance of thiazole and acetamide derivatives in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Discovery of Aqueous-Soluble Inhibitors : A study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing a compound with significant selectivity and potential for treating diseases involving ACAT-1 overexpression. This research highlights the utility of thiazole and acetamide derivatives in designing drugs with improved solubility and absorption properties (Shibuya et al., 2018).
Anticonvulsant Agents : Research on heterocyclic compounds containing a sulfonamide thiazole moiety synthesized derivatives that showed protection against convulsion in an anticonvulsant activity evaluation. This study indicates the potential of such derivatives in the development of new anticonvulsant drugs (Farag et al., 2012).
Safety And Hazards
The specific safety and hazard information for this compound is not provided in the retrieved data. Safety and hazard information is crucial for handling and working with chemical compounds safely. For detailed safety and hazard information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases.
Direcciones Futuras
The future directions or potential applications of this compound are not provided in the retrieved data. The potential applications of a compound can often be determined based on its properties and mechanism of action. For information on the potential future directions of this compound, it’s recommended to refer to specialized chemical or pharmacological literature or databases.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed and comprehensive analysis, it’s recommended to refer to specialized chemical databases, literature, and experts in the field.
Propiedades
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S4/c1-11(2)30(25,26)13-6-4-12(5-7-13)10-16(24)23-19-21-14-8-9-15-18(17(14)28-19)29-20(22-15)27-3/h4-9,11H,10H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGRYJYTHYHDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


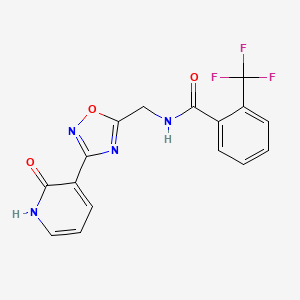
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)

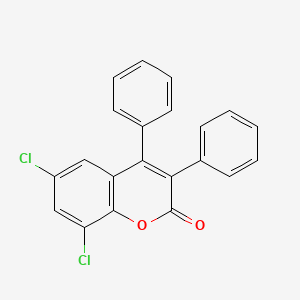
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)

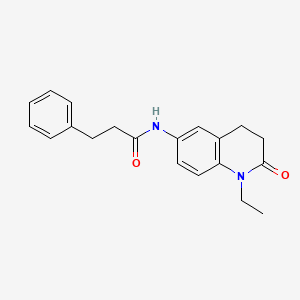
![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)
![1-[(3-Hydroxypropyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)
